molecular formula C14H12N2 B7482043 3-ethynyl-N-(pyridin-2-ylmethyl)aniline

3-ethynyl-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B7482043
M. Wt: 208.26 g/mol
InChI Key: KPWBRYLYTGQTTQ-UHFFFAOYSA-N
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Description

3-ethynyl-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C14H12N2 It is characterized by the presence of an ethynyl group attached to the aniline ring and a pyridin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-(pyridin-2-ylmethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and 2-pyridinemethanol.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a nitrogen or argon gas. The reaction mixture is heated to a specific temperature, usually between 80-120°C, to facilitate the formation of the desired product.

    Catalysts and Reagents: Common catalysts used in this synthesis include palladium-based catalysts, such as palladium on carbon (Pd/C), and copper(I) iodide (CuI). Reagents like triethylamine (TEA) or potassium carbonate (K2CO3) are often employed to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-N-(pyridin-2-ylmethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Conversion of nitro groups to amine groups.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-ethynyl-N-(pyridin-2-ylmethyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-ethynyl-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridin-2-ylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-ethynylaniline: Lacks the pyridin-2-ylmethyl substituent, making it less versatile in certain applications.

    N-(pyridin-2-ylmethyl)aniline: Lacks the ethynyl group, which reduces its potential for π-π interactions.

    3-ethynyl-N-(pyridin-3-ylmethyl)aniline: Similar structure but with the pyridinyl group attached at a different position, which can affect its reactivity and interactions.

Uniqueness

3-ethynyl-N-(pyridin-2-ylmethyl)aniline stands out due to the presence of both the ethynyl and pyridin-2-ylmethyl groups, which confer unique chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds.

Properties

IUPAC Name

3-ethynyl-N-(pyridin-2-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-12-6-5-8-13(10-12)16-11-14-7-3-4-9-15-14/h1,3-10,16H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWBRYLYTGQTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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